N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide is a synthetic compound featuring a propanamide backbone substituted with a furan-2-yl group and a 4-(4-methoxyphenyl)piperazine moiety. The furan ring introduces electron-rich aromaticity, while the 4-methoxyphenylpiperazine group may enhance receptor binding affinity due to its bulky, polar substituent.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-20(24)21-15-18(19-5-4-14-26-19)23-12-10-22(11-13-23)16-6-8-17(25-2)9-7-16/h4-9,14,18H,3,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZQIEFLBZQXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine. The final step involves the acylation of the resulting intermediate with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide involves its interaction with specific molecular targets in the body. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. This can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Propanamide Motifs
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group on piperazine (target compound) may improve receptor binding compared to 2-methoxyphenyl () or fluorophenyl () due to steric and electronic factors .
- Furan vs.
- Linker Modifications : Ethanediamide derivatives () introduce additional hydrogen-bonding sites, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s propanamide backbone .
Key Observations:
- Biological Targets: While thiazole-piperazine hybrids () and sulfanyl derivatives () show anticancer/anti-inflammatory activity, the target compound’s furan-piperazine-propanamide structure may target serotonin or adenosine receptors, as seen in related piperazine derivatives () .
Physicochemical Properties
Table 3: Molecular Properties and Solubility
*LogP estimated using substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s LogP (~2.8) suggests moderate blood-brain barrier penetration, comparable to dual-methoxy analogs () but lower than chlorinated/furoyl derivatives () .
- Solubility : The methoxy and furan groups may enhance water solubility compared to fluorophenyl or chlorophenyl analogs .
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a furan ring, a piperazine ring, and a methoxyphenyl group, contributing to its unique chemical properties. The molecular formula is , and it is classified under the category of propanamide derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- COX Inhibition : Studies have shown that compounds similar to this one exhibit COX-1/COX-2 inhibitory properties, which are essential in managing inflammation and pain.
- Cell Proliferation Modulation : Research indicates that derivatives can influence cell cycle progression and induce apoptosis in cancer cells through pathways involving caspase activation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to established anticancer agents:
| Compound Name | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
|---|---|---|
| This compound | 0.48 | 0.78 |
| Prodigiosin | 1.93 | 2.84 |
| Doxorubicin | 0.79 | 5.51 |
These results indicate that the compound exhibits comparable or superior activity against certain cancer cell lines compared to traditional chemotherapeutics .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of various derivatives, this compound was shown to significantly reduce cell viability in MCF-7 cells, with mechanisms involving apoptosis induction through increased caspase activity.
- Comparative Analysis : When compared with other piperazine derivatives, this compound exhibited enhanced selectivity and potency against cancer cell lines due to its unique structural components, which facilitate better receptor binding and modulation.
Therapeutic Applications
The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. Additionally, its anticancer properties position it as a candidate for further development in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
